N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c1-24-20(26)11-10-16(23-24)13-6-2-4-8-15(13)22-21(27)19-12-17(25)14-7-3-5-9-18(14)28-19/h2-12H,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPSWIUZYIGEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Structural Overview
The compound has a complex structure that integrates a pyridazinone moiety, a chromene core, and a carboxamide functional group. Its molecular formula is with a molecular weight of 348.36 g/mol. The presence of these diverse functional groups suggests a multifaceted interaction profile with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The chromene derivatives have been shown to inhibit various enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases (AChE and BChE). These enzymes are critical in inflammatory processes and neurodegenerative diseases.
- Antioxidant Activity : The compound exhibits significant free radical scavenging activity, which is beneficial in reducing oxidative stress in cells.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound possess antibacterial and antifungal activities against various pathogens.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Study 1: Antimicrobial Activity
In a study investigating the antimicrobial properties of pyridazine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria using the agar streak dilution method. The results indicated that the compound was effective at concentrations lower than standard antibiotics like ciprofloxacin and ketoconazole .
Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibition potential of this compound against various targets relevant to inflammation and neurodegeneration. The compound displayed potent inhibition of COX enzymes, which play a crucial role in the inflammatory response . Kinetic studies revealed that the mechanism involved competitive inhibition with respect to the substrate.
Study 3: Antioxidant Properties
The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound showed significant scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential for therapeutic applications in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its dual heterocyclic architecture. Below is a comparative analysis with structurally or functionally related molecules:
Structural Analogues
Pyridazinone Derivatives: Example: 6-Phenylpyridazinone derivatives (e.g., 5-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyridazin-6-one) are known for their PDE4 inhibitory activity . Comparatively, the target compound lacks the trifluoromethyl group but introduces a chromene-carboxamide substituent, which may enhance solubility or target specificity. Activity: Pyridazinones typically exhibit IC₅₀ values in the nanomolar range for PDE4 inhibition, while the chromene hybrid’s activity remains unquantified in available literature.
Chromene-Based Compounds: Example: 4-Oxo-4H-chromene-3-carbaldehyde derivatives demonstrate anti-cancer activity via apoptosis induction (e.g., IC₅₀ = 8.2 µM in MCF-7 cells) .
Functional Analogues
Dual-Target Inhibitors: Compounds like Sorafenib (a kinase inhibitor with a pyridine core) and Quercetin (a chromene-like flavonoid) represent dual-function agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
